4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one
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Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one is an organic compound featuring a benzoxazole ring attached to a butanone moiety via a sulfanyl linkage Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol, such as butanethiol, under basic conditions to form the thioether linkage.
Ketone Introduction: Finally, the butanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis or function, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.
Comparison with Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Comparison:
- Unique Features: 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one is unique due to its specific combination of a benzoxazole ring and a butanone moiety, which imparts distinct chemical reactivity and biological activity.
- Differences: While similar compounds may share the benzoxazole or thiazole ring, the presence of different functional groups (e.g., dimethylamine or tetrahydrobenzothiazole) alters their chemical properties and biological activities.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8(13)6-7-15-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFNXNLUXGFTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCSC1=NC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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